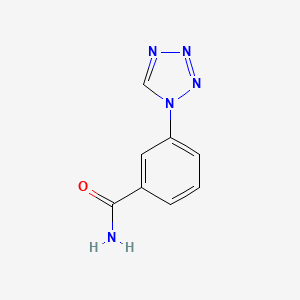

3-Tetrazol-1-yl-benzamide

Description

Significance of Tetrazole-Benzamide Scaffolds in Modern Medicinal Chemistry

The fusion of tetrazole and benzamide (B126) functionalities within a single molecular framework has proven to be a highly fruitful strategy in drug discovery. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding interactions with biological targets. The benzamide portion, on the other hand, provides a rigid backbone that can be readily functionalized to optimize potency and selectivity.

The combination of these two pharmacophores in the tetrazole-benzamide scaffold has led to the development of compounds with a broad range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ontosight.aismolecule.com The versatility of this scaffold allows medicinal chemists to systematically modify its structure to fine-tune its biological effects, making it a privileged structure in the design of novel therapeutics.

Overview of the Current Research Landscape for 3-Tetrazol-1-yl-benzamide

Current research on this compound is predominantly focused on its role as a key chemical intermediate and a core structural motif for the synthesis of more complex derivatives. While dedicated studies on the biological activities of the parent compound are limited, a vast body of literature exists on the therapeutic potential of its analogues. These investigations explore the impact of various substitutions on the benzamide and tetrazole rings to enhance specific biological activities.

For instance, derivatives of this compound have been extensively studied as inhibitors of enzymes such as xanthine (B1682287) oxidase, which is implicated in gout. Other research avenues include the development of these compounds as antimicrobial and anticancer agents, with studies focusing on their mechanisms of action at the molecular level. ontosight.aismolecule.com

Scope and Strategic Research Objectives for this compound Investigation

The primary strategic research objective for the investigation of this compound is to leverage its potential as a versatile scaffold for the discovery of new drugs. Key research goals include:

Synthesis of Novel Derivatives: The design and efficient synthesis of new analogues of this compound with diverse substituents to expand the chemical space for biological screening.

Structure-Activity Relationship (SAR) Studies: Systematic investigation of the relationship between the chemical structure of the derivatives and their biological activity to identify key structural features responsible for potency and selectivity.

Elucidation of Mechanisms of Action: In-depth studies to understand how these compounds interact with their biological targets at the molecular level, which is crucial for rational drug design.

Optimization of Pharmacokinetic Properties: Modification of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring their suitability for clinical development.

Detailed Research Findings

The research on derivatives of this compound has yielded a wealth of data on their synthesis and biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A common synthetic route begins with the formation of the tetrazole ring, often through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). The resulting tetrazole-containing benzoic acid can then be coupled with a desired amine to form the final benzamide product.

Table 1: General Synthetic Steps for this compound Derivatives

| Step | Description |

| 1. Nitrile Formation | Conversion of a suitable starting material to a benzonitrile (B105546) derivative. |

| 2. Tetrazole Ring Formation | Reaction of the benzonitrile with an azide source (e.g., sodium azide) to form the 1H-tetrazole ring. |

| 3. Amide Coupling | Activation of the carboxylic acid of the tetrazole-containing benzoic acid followed by reaction with a primary or secondary amine to form the benzamide linkage. |

This modular synthetic approach allows for the introduction of a wide variety of substituents on both the benzoyl and amide portions of the molecule, facilitating the generation of large compound libraries for screening.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable range of biological activities. The specific activity is highly dependent on the nature and position of the substituents on the core scaffold.

Table 2: Biological Activities of Selected this compound Derivatives

| Derivative Class | Biological Activity | Example Target |

| N-Aryl/Heteroaryl Benzamides | Anticancer | Various cancer cell lines |

| N-Alkyl/Cycloalkyl Benzamides | Antimicrobial | Bacterial and fungal strains |

| Substituted Phenyl Benzamides | Anti-inflammatory | Cyclooxygenase (COX) enzymes |

| Pyridine-containing Benzamides | Xanthine Oxidase Inhibition | Xanthine Oxidase |

Anticancer Activity: Several studies have reported the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation. ontosight.ai

Antimicrobial Activity: The tetrazole-benzamide scaffold has also been explored for its potential as an antimicrobial agent. Derivatives have shown activity against a range of bacteria and fungi, suggesting their potential for the development of new anti-infective drugs. ontosight.ai

Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are often linked to their ability to inhibit enzymes such as cyclooxygenase (COX), which are key players in the inflammatory cascade.

Xanthine Oxidase Inhibition: A significant area of research has focused on the development of this compound derivatives as inhibitors of xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid. Elevated levels of uric acid are associated with gout, making these compounds promising candidates for the treatment of this condition.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N5O |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C8H7N5O/c9-8(14)6-2-1-3-7(4-6)13-5-10-11-12-13/h1-5H,(H2,9,14) |

InChI Key |

XJCIUDPYYIAJLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Tetrazol 1 Yl Benzamide

Established Synthetic Routes for 3-Tetrazol-1-yl-benzamide and Its Derivatives

The construction of the this compound framework relies on two fundamental chemical transformations: the formation of the tetrazole ring and the creation of the amide linkage. These reactions can be performed in a stepwise manner to achieve the final product.

Formation of the Tetrazole Moiety via Cycloaddition Reactions

The most prevalent and direct method for synthesizing the 5-substituted 1H-tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, typically sodium azide (NaN₃). nih.govacs.orgacs.org This reaction, first described by Hantzsch and Vagt in 1901, is a cornerstone of tetrazole chemistry. nih.gov The reaction involves the formal addition of an azide to a nitrile, which can proceed through different mechanisms depending on the azide species and reaction conditions. acs.org

The general reaction can be represented as: R-C≡N + N₃⁻ → R-CN₄H

Starting from 3-cyanobenzonitrile, this cycloaddition would yield 3-(1H-tetrazol-5-yl)benzonitrile. Subsequent chemical modifications would be necessary to arrive at the target compound. A more direct approach involves starting with a precursor that already contains the benzoic acid or a derivative thereof, such as 3-cyanobenzoic acid.

To enhance reaction rates and yields, which can be sluggish, various catalysts and activating agents are employed. acs.org Lewis acids like zinc(II) and aluminum salts are effective catalysts, activating the nitrile group towards nucleophilic attack by the azide. organic-chemistry.orgnih.gov The coordination of the nitrile to the metal ion significantly lowers the activation barrier for the cycloaddition. nih.gov Other catalytic systems, including amine salts and various transition metal complexes (e.g., Cobalt(II), Copper(I), Palladium), have also been developed to promote this transformation under milder conditions. acs.orgtandfonline.comaip.orgnih.gov Nanocatalysts, such as those based on copper, zinc oxide, and silver, are also gaining traction due to their high efficiency, recyclability, and often milder reaction conditions. amerigoscientific.com

Table 1: Catalysts for Tetrazole Synthesis via [3+2] Cycloaddition

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Lewis Acids | ZnCl₂, ZnBr₂, AlCl₃ | Readily available, effective nitrile activation. organic-chemistry.orgnih.gov |

| Amine Salts | Pyridine hydrochloride | Mild conditions, good to excellent yields. tandfonline.com |

| Transition Metals | Cu(I), Co(II), Pd complexes | Homogeneous catalysis, high yields. acs.orgaip.orgnih.gov |

| Nanocatalysts | ZnO, Ag, Cu-based NPs | High efficiency, recyclability, eco-friendly. amerigoscientific.comtandfonline.com |

Amidation Reactions for Benzamide (B126) Linkage Formation

The formation of the benzamide linkage is a fundamental reaction in organic synthesis. rsc.org This transformation typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine. libretexts.org In the context of synthesizing this compound, the key reaction would be the amidation of 3-(1H-tetrazol-1-yl)benzoic acid with ammonia (B1221849) or a protected amine equivalent.

Conventional methods for amide bond formation often require the activation of the carboxylic acid to enhance its electrophilicity. rsc.orgnih.gov This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, acid anhydride, or an activated ester. nih.govlibretexts.org The reaction of these activated species with an amine is generally efficient and high-yielding.

Alternatively, a wide array of coupling reagents have been developed to facilitate the direct condensation of carboxylic acids and amines. These reagents, which include carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU), activate the carboxylic acid in situ to form a reactive intermediate that is then readily attacked by the amine. Another approach involves the use of catalysts, such as boric acid or certain metal complexes, to promote the dehydrative amidation. researchgate.netresearchgate.net

Table 2: Common Methods for Benzamide Linkage Formation

| Method | Reagents/Catalysts | Description |

|---|---|---|

| Acyl Halide Method | SOCl₂, (COCl)₂ | The carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with an amine. nih.gov |

| Coupling Reagents | DCC, EDC, HATU, HBTU | Promotes the direct condensation of a carboxylic acid and an amine by forming a reactive intermediate in situ. |

| Catalytic Amidation | Boric acid, TiCl₄ | Catalyzes the direct formation of the amide bond from a carboxylic acid and an amine, often via dehydrative coupling. nih.govresearchgate.net |

| Ester Aminolysis | Esters + Amines | The reaction of an ester with an amine or ammonia to form an amide, sometimes requiring heat or catalysis. |

Multistep Synthesis Approaches and Strategic Design for this compound Scaffolds

Strategy A: Tetrazole formation followed by amidation.

Starting Material: 3-Cyanobenzoic acid or its ester derivative.

Step 1 (Tetrazole Formation): A [3+2] cycloaddition reaction is performed on the nitrile group using an azide source (e.g., NaN₃) and a suitable catalyst to form 3-(1H-tetrazol-5-yl)benzoic acid. nih.govacs.org

Step 2 (Amidation): The resulting carboxylic acid is then converted to the benzamide via one of the standard amidation methods, such as activation to an acyl chloride followed by reaction with ammonia, or direct coupling using a reagent like HATU. libretexts.org

Strategy B: Amidation followed by tetrazole formation.

Starting Material: 3-Cyanobenzoyl chloride.

Step 1 (Amidation): The acyl chloride is reacted with ammonia or a protected amine to form 3-cyanobenzamide (B1293667). libretexts.org

Step 2 (Tetrazole Formation): The nitrile group of 3-cyanobenzamide is then converted to the tetrazole ring via a cycloaddition reaction with an azide, yielding the final product, 3-(1H-tetrazol-5-yl)benzamide. acs.orgtandfonline.com

The choice between these strategies depends on factors such as the compatibility of functional groups with the reaction conditions of each step and the availability of starting materials. For instance, the strongly acidic or basic conditions sometimes used in tetrazole synthesis might not be compatible with certain protecting groups on the amide nitrogen in Strategy B. Conversely, the amide functionality might influence the electronic properties of the nitrile, affecting the cycloaddition reaction.

Advanced Synthetic Techniques and Process Optimization

To address some of the limitations of traditional batch synthesis, such as long reaction times and safety concerns associated with azides, advanced synthetic techniques have been applied to the synthesis of tetrazole-benzamide analogues.

Microwave-Assisted Synthesis for Tetrazole-Benzamide Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. lew.ro In the context of tetrazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods. organic-chemistry.orgaip.orgaip.org The rapid and efficient heating provided by microwaves can overcome the activation energy barrier of the cycloaddition reaction more effectively. aip.org This technique is particularly advantageous for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, often in the presence of a catalyst. aip.orgaip.org The use of microwave synthesis can also enable reactions under solvent-free conditions, aligning with the principles of green chemistry. aip.org

Continuous Flow Synthesis Methods in Tetrazole-Benzamide Production

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents like azides or highly exothermic processes. mit.eduacs.orgnih.gov In a flow reactor, small volumes of reactants are continuously mixed and reacted in a coiled tube or microreactor, minimizing the risk associated with the accumulation of hazardous intermediates like hydrazoic acid (HN₃). mit.edu This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. acs.org

Continuous flow methods have been successfully developed for the synthesis of 5-substituted tetrazoles from nitriles and an azide source. mit.eduacs.org These systems often involve the in situ generation of hydrazoic acid, which is immediately consumed in the reaction, thereby enhancing safety. mit.eduacs.org The high surface-area-to-volume ratio in microreactors facilitates efficient heat transfer, allowing for reactions to be conducted safely at elevated temperatures and pressures, which can dramatically accelerate the rate of tetrazole formation. mit.edu This approach provides a safer, more efficient, and scalable alternative to traditional batch production for tetrazole-containing compounds. acs.orgacs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of tetrazole and benzamide derivatives has increasingly moved towards environmentally benign methodologies, aligning with the principles of green chemistry. eurekaselect.com These approaches prioritize the use of non-hazardous solvents, reusable catalysts, and energy-efficient reaction conditions to minimize environmental impact. eurjchem.comnih.gov

For the tetrazole moiety, green synthesis often involves the [3+2] cycloaddition of azides with nitriles. mdpi.com Sustainable advancements in this area include the use of heterogeneous catalysts, such as metal oxide nanoparticles, which offer high efficiency, easy separation, and recyclability. mdpi.com Microwave irradiation and ultrasound have also emerged as powerful tools, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.comresearchgate.net Water-mediated and solvent-free reactions are particularly noteworthy, representing a significant step towards eco-friendly chemical processes for synthesizing tetrazole-containing compounds. eurekaselect.comresearchgate.net

Similarly, the formation of the benzamide linkage is being optimized using green protocols. Traditional methods often require harsh reagents, but modern approaches focus on direct condensation reactions using recoverable catalysts like solid acids under mild conditions. researchgate.net Ultrasonic irradiation has been successfully employed to facilitate the synthesis of benzamides, offering advantages such as shorter reaction times and high yields in an eco-friendly manner. researchgate.net Solvent-free methods for creating benzamide analogs have also been developed, further reducing the use of hazardous and toxic solvents. eurjchem.comresearchgate.net

The synthesis of this compound can, therefore, be envisioned through a convergent strategy incorporating these green principles. This might involve the initial synthesis of a benzonitrile (B105546) precursor followed by a catalyzed, water-mediated cycloaddition to form the tetrazole ring, or the coupling of a pre-formed tetrazole-containing aniline (B41778) with a benzoic acid derivative using a reusable catalyst.

| Green Chemistry Approach | Application in Synthesis | Key Advantages |

| Heterogeneous Catalysis | Use of recyclable nanocatalysts (e.g., metal oxides) for tetrazole formation. mdpi.com | Easy separation, reusability, reduced waste. mdpi.com |

| Alternative Energy Sources | Microwave or ultrasound irradiation for both tetrazole and benzamide formation. nih.govmdpi.comresearchgate.net | Rapid reaction times, high yields, energy efficiency. mdpi.com |

| Eco-Friendly Solvents | Performing reactions in water or under solvent-free conditions. eurekaselect.comeurjchem.comresearchgate.net | Reduced toxicity, lower environmental impact. |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. orientjchem.org | Increased efficiency, less solvent use, reduced waste. |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its three principal components: the benzamide moiety, the tetrazole ring, and the phenyl ring. Each site offers distinct opportunities for chemical modification and derivatization.

The benzamide group is a robust functional group, yet it can undergo several transformations, primarily through nucleophilic acyl substitution. researchgate.net This allows for the conversion of the amide into other functional groups, which is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov

Key transformations include:

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-(1H-tetrazol-1-yl)benzoic acid and ammonia. This reaction is fundamental for converting the amide back to a carboxylic acid, a common bioisostere of the tetrazole ring itself. nih.gov

Reduction: The carbonyl group of the benzamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), transforming the benzamide into a secondary amine, [3-(1H-tetrazol-1-yl)phenyl]methanamine.

Reaction with Organometallics: Treatment with organolithium reagents can lead to a nucleophilic acyl substitution, providing a route to ketones. researchgate.net This reaction can be performed efficiently and chemoselectively under specific conditions. researchgate.net

These transformations are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Reduction | LiAlH₄ | Amine |

| Nucleophilic Acyl Substitution | Organolithium Reagents (e.g., n-BuLi) | Ketone researchgate.net |

The tetrazole ring is a stable aromatic heterocycle with unique physicochemical properties, making it a valuable pharmacophore in drug design. nih.govresearchgate.net It is often used as a bioisosteric replacement for carboxylic acid and amide groups. nih.govbeilstein-journals.org The four nitrogen atoms of the tetrazole ring can participate in up to four hydrogen bonds, influencing its interaction with biological targets. nih.gov

Modifications of the tetrazole ring itself can lead to diverse derivatives:

Alkylation: The nitrogen atoms of the tetrazole ring are nucleophilic and can be alkylated. This can result in the formation of different isomers (e.g., N1- or N2-substituted tetrazoles), and the regioselectivity of the reaction can be influenced by the choice of reagents and reaction conditions.

Cycloaddition Reactions: The tetrazole ring can participate in various cycloaddition reactions, although this often requires specific activation or conditions due to its aromatic stability. The most common synthesis method for the ring itself is a [2+3] cycloaddition between a nitrile and an azide. nih.gov

Metal Complexation: The nitrogen-rich tetrazole ring and its deprotonated form (tetrazolate) are effective ligands for metal ions, exhibiting a variety of binding modes. researchgate.net

The ability to modify the tetrazole ring is synthetically useful for fine-tuning the electronic and steric properties of the parent molecule, which can be critical for optimizing biological activity. researchgate.netresearchgate.net

The benzene (B151609) ring of the benzamide moiety is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. byjus.commsu.edu The position of the new substituent is directed by the existing groups on the ring: the benzamide and the tetrazole.

Directing Effects: Both the amide group (-CONH₂) and the tetrazol-1-yl group are generally considered deactivating, meta-directing groups for electrophilic aromatic substitution. The amide group deactivates the ring due to the electron-withdrawing nature of its carbonyl oxygen, while the nitrogen lone pair's resonance donation is outweighed. The tetrazole ring is also a strongly electron-withdrawing group. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) on the central phenyl ring of this compound would be expected to occur at the positions meta to both existing substituents (positions 4 and 6 relative to the amide). msu.edumasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAAr) is less common for simple benzene rings unless they are activated by potent electron-withdrawing groups and a suitable leaving group is present. ksu.edu.sanih.gov While the tetrazole and amide groups are deactivating for EAS, they would be activating for SNAAr if a leaving group (like a halogen) were present on the ring.

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | Positions 4 and 6 |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Positions 4 and 6 |

| Sulfonation | SO₃, H₂SO₄ | Positions 4 and 6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Positions 4 and 6 |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) | Requires an activated ring with a leaving group. |

Advanced Spectroscopic and Crystallographic Methodologies for 3 Tetrazol 1 Yl Benzamide Structural Elucidation

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of pharmaceutical compounds, providing robust methods for both the separation of complex mixtures and the stringent assessment of purity. For 3-Tetrazol-1-yl-benzamide, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are principal methods employed to monitor reaction progress, identify impurities, and isolate the final product with a high degree of purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography serves as a rapid, qualitative tool for the analysis of this compound. Its primary applications include monitoring the progression of a chemical reaction by observing the consumption of starting materials and the formation of the product, as well as for the preliminary screening of the purity of the synthesized compound. umich.edu

In a typical TLC analysis of this compound, a small amount of the compound, dissolved in a suitable volatile solvent, is spotted onto a TLC plate. chemistryhall.com These plates are commonly coated with a polar stationary phase, such as silica (B1680970) gel GF254. nih.gov The choice of the mobile phase, or eluent, is critical and is empirically determined to achieve optimal separation of the compound from any impurities or unreacted starting materials. chemistryhall.com The polarity of the solvent system is adjusted to ensure that the components of the spotted mixture are adequately resolved along the plate. chemistryhall.com

For a compound with the structural characteristics of this compound, a mixture of a non-polar solvent and a more polar solvent is often effective. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. youtube.com Due to its polar functional groups (benzamide and tetrazole), this compound will have a stronger interaction with the polar silica gel stationary phase compared to less polar impurities, resulting in a lower Retention Factor (Rƒ) value. youtube.com Conversely, highly polar impurities will remain closer to the baseline.

Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm, where UV-active compounds like this compound will appear as dark spots. nih.gov Alternatively, chemical staining agents such as iodine vapor can be used for visualization. nih.govnih.gov The Rƒ value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and is used for its identification. chemistryhall.com

Table 1: Representative TLC Data for this compound Purity Check

| Parameter | Value/Description |

| Stationary Phase | Silica Gel GF254 |

| Mobile Phase | Ethyl Acetate : Hexane (1:1, v/v) |

| Visualization | UV Lamp (254 nm) |

| Rƒ of this compound | ~ 0.45 |

| Rƒ of a less polar impurity | ~ 0.60 |

| Rƒ of a more polar impurity | ~ 0.20 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a more sophisticated and quantitative chromatographic technique used for the final purity assessment and isolation of this compound. It offers superior resolution, sensitivity, and reproducibility compared to TLC. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica gel), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the C18 column and therefore have longer retention times, while more polar compounds elute earlier.

A validated RP-HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic and heterocyclic compounds like this compound is typically in the range of 220-254 nm. ijrpc.com

The purity of a sample is determined by integrating the area of all the peaks in the chromatogram. The percentage purity is calculated by dividing the peak area of this compound by the total peak area of all components. For isolation purposes, preparative HPLC can be employed, which uses larger columns and higher flow rates to separate and collect pure fractions of the compound.

Table 2: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value/Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 30 °C |

| Retention Time of this compound | ~ 8.5 min |

Computational and Theoretical Investigations of 3 Tetrazol 1 Yl Benzamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of molecules from first principles. These studies provide a foundational understanding of a molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Tetrazol-1-yl-benzamide, DFT calculations can determine its optimized molecular geometry, including bond lengths and angles, as well as its electronic and thermodynamic properties.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

In derivatives of benzamide (B126) and tetrazole, DFT has been used to calculate these electronic parameters, providing insights into their chemical behavior. researchgate.nettandfonline.comnih.gov For this compound, calculations would likely show the HOMO density distributed over the electron-rich benzamide and tetrazole rings, while the LUMO would also be delocalized across the aromatic systems.

Table 1: Illustrative DFT-Calculated Properties for a Benzamide-Tetrazole Scaffold Note: This table presents typical parameters obtained from DFT calculations for hypothetical analysis and does not represent experimental data for this compound.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.8 D |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule, which is crucial for predicting its reactive sites. libretexts.org ESP maps illustrate the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). Typically, electron-rich areas with negative electrostatic potential are colored red, while electron-poor regions with positive potential are colored blue. Intermediate potentials are shown in shades of orange, yellow, and green.

For this compound, an ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the benzamide group. These regions are the most likely sites for electrophilic attack and are capable of acting as hydrogen bond acceptors.

Positive Potential (Blue): Located on the amide hydrogen (N-H) and the aromatic hydrogens of the phenyl ring. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.

This detailed charge distribution analysis allows for the prediction of how the molecule will interact with other molecules, including biological receptors or reactants. researchgate.netresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques explore the dynamic nature of molecules and their interactions with their environment, providing insights that go beyond the static picture offered by quantum chemical calculations.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy, stable conformers. The results of this search can be visualized on an energy landscape, a plot that shows the molecule's potential energy as a function of one or more geometric parameters (like dihedral angles). nih.govelifesciences.org The landscape reveals energy minima, which correspond to stable conformations, and the energy barriers that separate them. nih.govresearchgate.net Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site. Studies on similar benzamide structures have shown that different conformations can lead to different crystal packing arrangements, a phenomenon known as conformational polymorphism. mdpi.comacs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction.

For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various potential protein targets. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Placing the ligand in the active site of the protein.

Using a scoring function to evaluate and rank different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Docking studies on related tetrazole and benzamide derivatives have successfully identified potential inhibitors for a range of enzymes and receptors. researchgate.netnih.govajgreenchem.comuomisan.edu.iq A hypothetical docking study of this compound might predict that the tetrazole ring and carbonyl oxygen act as key hydrogen bond acceptors, while the amide N-H group could be a hydrogen bond donor. The aromatic rings could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site.

Table 2: Illustrative Molecular Docking Results Note: This table shows a hypothetical outcome for a docking simulation to demonstrate the type of data generated. It is not based on experimental results for this compound.

| Target Protein | Binding Energy (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Hypothetical Kinase A | -8.5 | H-bond with SER-150 (carbonyl O), H-bond with GLU-95 (amide N-H), π-π stacking with PHE-80 |

| Hypothetical Protease B | -7.9 | H-bond with ASN-210 (tetrazole N), Hydrophobic interaction with LEU-145, VAL-160 |

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motions of atoms over time. MD simulations are used to assess the stability of the complex predicted by docking and to study its behavior in a more realistic, solvated environment.

Starting from the best-docked pose of this compound within a protein's active site, an MD simulation would be run for a specific duration (typically nanoseconds). The analysis of the simulation trajectory can reveal:

Stability of the Complex: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD profile suggests the complex is not undergoing major conformational changes and the binding is stable.

Flexibility of the System: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein are flexible and which are stabilized by ligand binding.

Persistence of Interactions: MD allows for the analysis of the lifetime of key interactions, such as hydrogen bonds, predicted by docking.

MD simulations are crucial for validating docking results and providing a more accurate understanding of the dynamic nature of the ligand-target interaction. nih.govresearchgate.net

Structure-Based and Ligand-Based Drug Design Methodologies

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the molecular interactions and properties of potential therapeutic agents. For this compound and its derivatives, these methodologies are instrumental in understanding their mechanism of action, optimizing their structure for enhanced activity, and predicting their pharmacokinetic profiles.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on its structural components and their potential interactions with a biological target.

The key pharmacophoric features of the this compound scaffold likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the tetrazole ring and the oxygen atom of the benzamide carbonyl group can act as hydrogen bond acceptors, forming crucial interactions with receptor sites.

Hydrogen Bond Donor: The amide N-H group provides a hydrogen bond donor feature.

Aromatic Rings: Both the phenyl ring of the benzamide moiety and the tetrazole ring itself can engage in aromatic or hydrophobic interactions with the target protein.

A five-featured pharmacophore model for benzamide analogues has been proposed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. This general model can be adapted for this compound, where the tetrazole ring can contribute to the aromatic and hydrogen bond acceptor features.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Pharmacophore models of this compound can be used as 3D queries to filter virtual compound databases. This process helps in identifying novel compounds with diverse chemical scaffolds that possess the desired pharmacophoric features for potential biological activity. This strategy accelerates the discovery of new lead compounds by narrowing down the number of molecules to be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, 3D-QSAR studies can provide valuable insights into the structural requirements for their biological effects.

In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) to generate a predictive model. Such models are often visualized using contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

For a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which are structurally related to this compound, SAR studies have revealed that substitutions on the benzamide phenyl ring significantly influence their potency as G protein-coupled receptor-35 (GPR35) agonists. A QSAR model for such derivatives could highlight the importance of specific electronic and steric properties at different positions of the molecule.

Below is a hypothetical interactive data table illustrating the kind of data used in a QSAR study for a series of this compound derivatives. The biological activity is represented as pIC50 (-log(IC50)), and the descriptors could include electronic (e.g., Hammett's constant, σ), steric (e.g., Taft's steric parameter, Es), and hydrophobic (e.g., partition coefficient, logP) parameters.

| Compound | Substituent (R) | pIC50 | logP | Molecular Weight | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|---|

| 1 | H | 5.8 | 2.5 | 265.26 | 85.7 |

| 2 | 4-Cl | 6.2 | 3.2 | 299.71 | 85.7 |

| 3 | 4-OCH3 | 6.5 | 2.6 | 295.29 | 94.9 |

| 4 | 4-NO2 | 5.5 | 2.4 | 310.26 | 131.5 |

| 5 | 3-F | 6.1 | 2.7 | 283.25 | 85.7 |

A successful QSAR model for such a series would be represented by an equation that quantitatively describes the relationship between the biological activity and the descriptors, often with high correlation coefficients (R²) and predictive abilities (Q²).

In Silico ADMET Predictions and Druglikeness Assessment (Computational)

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in the early stages of drug discovery to assess the potential pharmacokinetic and safety profiles of a compound. Various computational models are available to predict these properties for this compound and its derivatives.

Druglikeness is often assessed using rules such as Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Based on its structure, this compound is expected to comply with these rules.

The following interactive data table provides predicted ADMET properties for the parent compound, this compound. These values are hypothetical and would typically be generated using specialized software like SwissADME or pkCSM.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 265.26 g/mol | Complies with Lipinski's rule (<500) |

| logP (Lipophilicity) | 2.5 | Good balance of hydrophilicity and lipophilicity |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's rule (≤10) |

| Topological Polar Surface Area (TPSA) | 85.7 Ų | Indicates good oral bioavailability potential |

| Aqueous Solubility (logS) | -3.2 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects |

| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | Low potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low potential for carcinogenicity |

| Hepatotoxicity | Low risk | Low potential for liver damage |

These in silico predictions help in prioritizing compounds for further development and identifying potential liabilities early in the drug discovery pipeline, thereby reducing the time and cost of research.

Bioisosteric Replacement Strategies Involving Tetrazole-Benzamide Scaffolds

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. The tetrazole ring is a well-established bioisostere for the carboxylic acid group and can also serve as a replacement for an amide group.

The tetrazole moiety in the this compound scaffold offers several advantages over a carboxylic acid group, including:

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid.

Improved Lipophilicity: Replacement of a carboxylic acid with a tetrazole can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution.

Enhanced Potency: The tetrazole's acidic proton is positioned differently than that of a carboxylic acid, which can lead to optimized interactions with a receptor and a subsequent increase in potency.

In the context of the benzamide scaffold, the tetrazole ring can also be considered a bioisostere of other functional groups. For instance, studies have shown that replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anticancer activity. This highlights the utility of the tetrazole ring in fine-tuning the electronic and steric properties of a molecule to improve its biological profile.

The versatility of the tetrazole-benzamide scaffold allows for various bioisosteric replacement strategies to modulate a compound's properties. For example, the benzamide portion itself can be modified, or different substituents can be introduced on either the phenyl ring or the tetrazole ring to explore the structure-activity relationships and optimize for a desired therapeutic effect.

Molecular Mechanisms of Action and Biological Target Engagement of 3 Tetrazol 1 Yl Benzamide

Enzyme Inhibition Mechanisms and Kinetics

The benzamide (B126) and tetrazole moieties are prevalent in medicinal chemistry, contributing to the inhibition of several key enzymes. Studies on derivatives containing the 3-Tetrazol-1-yl-benzamide scaffold have provided insights into their kinetic behavior and inhibitory mechanisms against enzymes implicated in various pathological conditions.

Xanthine (B1682287) oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. A series of derivatives incorporating the 3-(1H-tetrazol-1-yl)phenyl moiety have been designed and evaluated for their inhibitory potential against XO.

In one study, a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were synthesized. These compounds, which feature the core tetrazol-phenyl structure, demonstrated significant XO inhibitory potency. The in vitro inhibitory activities, measured as IC50 values, ranged from 0.0288 μM to 0.629 μM for the entire series of 26 compounds. The most potent among them, compound 8u , exhibited an IC50 value of 0.0288 μM, which is comparable to that of the established XO inhibitor Febuxostat (IC50 = 0.0236 μM). The structure-activity relationship analysis indicated that the presence of a hydrophobic group at the 4'-position of the phenyl ring was crucial for potent inhibitory activity against xanthine oxidase.

| Compound | IC50 (μM) |

|---|---|

| Derivative 8u | 0.0288 |

| Febuxostat (Reference) | 0.0236 |

| Full Series Range (8a-8z) | 0.0288 - 0.629 |

Factor XIIa (FXIIa) is a plasma serine protease that plays a significant role in the initiation of the intrinsic coagulation pathway and has been identified as a promising target for developing safer anticoagulants. A focused library of triazol-1-yl benzamide derivatives was synthesized and investigated for FXIIa inhibition.

From this library, a specific derivative was identified as a highly potent and selective inhibitor of human FXIIa. This lead compound demonstrated a nanomolar binding affinity for FXIIa and exhibited significant selectivity when profiled against other related serine proteases involved in the coagulation cascade. The selectivity of such inhibitors is a critical parameter, as off-target inhibition could lead to undesirable bleeding risks. The study confirmed that the lead triazol-1-yl benzamide derivative was highly selective for FXIIa, underscoring its potential as a starting point for further development.

While the tetrazole and benzamide scaffolds are individually present in various compounds investigated for inhibitory activity against Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE), specific data on this compound is not extensively detailed in current literature. For instance, various sulfonamide-based compounds containing heterocyclic motifs have been studied as inhibitors of different CA isoforms. Similarly, diverse molecular structures incorporating benzamide or tetrazole rings have been evaluated for their potential to inhibit AChE, an enzyme central to the treatment of Alzheimer's disease. However, direct inhibitory kinetics for the specific compound this compound against these two enzymes are not prominently reported.

Understanding the mode of enzyme inhibition is crucial for drug design. Kinetic studies help to differentiate between various mechanisms, such as competitive, non-competitive, uncompetitive, and mixed-type inhibition.

The concept of allosteric modulation, where a ligand binds to a site distinct from the active site to modify enzyme or receptor activity, has also been explored for related scaffolds. For example, certain benzamide derivatives have been identified as positive allosteric modulators for the metabotropic glutamate-5 receptor.

Receptor Binding and Ligand-Receptor Interaction Profiling

Beyond enzyme inhibition, the interaction of this compound and its analogs with specific protein receptors is a key area of investigation to understand their broader biological effects.

The determination of binding affinity is fundamental to characterizing the interaction between a ligand and its protein target. For the triazol-1-yl benzamide derivatives targeting Factor XIIa, fluorescence spectroscopy was employed to determine the binding affinity of the most potent inhibitor. The study confirmed a strong interaction, with the compound exhibiting a nanomolar binding affinity to FXIIa.

In a broader context, studies on other novel benzamide-type compounds provide a template for how binding characteristics are profiled. For a series of benzamides designed as binders for the Cereblon (CRBN) protein, a competitive MicroScale Thermophoresis (MST) assay was used to determine binding affinity, expressed as IC50 values. In addition to direct target affinity, other crucial properties such as plasma protein binding are often determined experimentally to build a comprehensive profile of the compound's behavior in a biological system.

| Compound | Binding Affinity to CRBN (IC50, μM) | Plasma Protein Binding (%) |

|---|---|---|

| Benzamide 8d | 63 ± 16 | 14 |

| Benzamide 8e | 74 ± 14 | 9 |

| Benzamide 8f | 114 ± 60 | 12 |

This multi-faceted approach, combining enzyme kinetics and receptor binding assays, is essential for constructing a detailed understanding of the molecular mechanisms driving the biological activity of this compound and its derivatives.

Interaction with Ion Channels and Transporters (e.g., Calcium Channels)

While direct studies detailing the interaction of this compound with specific ion channels and transporters are not extensively documented in current literature, research into the broader class of benzamide derivatives provides significant insights into their potential as channel modulators. Notably, compounds featuring a 3-benzamide scaffold have been identified as blockers of T-type and N-type calcium channels, which are implicated in neuropathic pain. nih.gov A study on 3-benzamide and 3,4,5-trimethoxyphenyl amine derivatives demonstrated that these compounds could inhibit both T-type and N-type calcium channels, with one compound showing IC50 values of 1.9 μM and 4.3 μM, respectively. nih.gov

The mechanism for such interactions often involves state-dependent antagonism, and it has been shown that structurally diverse T-type calcium channel antagonists can interact at allosteric sites, leading to synergistic inhibition. researchgate.net Furthermore, the field of synthetic ion transporters has shown that small organic molecules, such as certain squaramides, can perturb ion homeostasis across cellular membranes, leading to downstream effects like apoptosis by disrupting intracellular pH gradients. soton.ac.uk Although these findings relate to the broader benzamide class rather than this compound specifically, they establish a precedent for the interaction of this chemical scaffold with ion transport mechanisms. Further investigation is required to determine if the tetrazolyl moiety confers specific ion channel or transporter activity to the benzamide core.

Analysis of Hydrogen Bonding, Hydrophobic Contacts, and Other Non-Covalent Interactions

The biological activity of this compound is fundamentally governed by its capacity to form non-covalent interactions with its biological targets. The molecule possesses distinct functional groups—the tetrazole ring, the benzamide linkage, and two phenyl rings—each contributing to its binding profile through a combination of hydrogen bonds, hydrophobic contacts, and other electrostatic interactions.

Hydrogen Bonding: The tetrazole ring is a prominent hydrogen-bonding motif. As a bioisostere of the carboxylic acid group, the 1H-tetrazole moiety features an acidic proton on one nitrogen atom (a hydrogen bond donor) and four nitrogen atoms with σ-lone pairs that can act as hydrogen bond acceptors. nih.govresearchgate.net Crystallographic studies reveal that the tetrazole ring can participate in an extended hydrogen-bonding network, forming up to four hydrogen bonds in the plane of the ring. nih.gov The benzamide functional group also contributes significantly to hydrogen bonding, with the amide N-H group serving as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a strong acceptor. mdpi.com The interplay between these groups can lead to robust interactions with amino acid residues in a protein's binding pocket, such as serine or threonine. nih.gov In some related crystal structures, tetrazolate and benzamidinium groups have been shown to form infinite chains of hydrogen bonds and salt bridges. nih.gov

Hydrophobic and π–π Interactions: The two phenyl rings in the this compound structure provide extensive surfaces for hydrophobic and aromatic interactions. These rings can engage with nonpolar residues of a target protein. Furthermore, they can participate in π–π stacking interactions, which can occur in either a T-shaped (edge-to-face) or a parallel-displaced arrangement. nih.gov Such interactions are crucial for stabilizing the ligand-receptor complex. Analogous structures containing aromatic cores and pyrazole (B372694) moieties (related nitrogen heterocycles) have demonstrated the importance of C−H···π and π···π stacking in forming their supramolecular assemblies. semanticscholar.org

The combination of directional hydrogen bonds from the tetrazole and amide groups with the broader hydrophobic and π-stacking interactions from the phenyl rings creates a multifaceted binding profile that is essential for target recognition and affinity.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituent Modifications on Biological Activity and Potency

Structure-activity relationship (SAR) studies are critical for optimizing the therapeutic potential of a lead compound. For benzamide derivatives, modifications to the aromatic rings and linker groups have profound effects on biological activity and potency.

In a study of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the nature and position of substituents on the phenoxy ring were found to be critical. A 4-fluorophenoxy substituent was generally shown to have an advantageous effect on activity. mdpi.com Shifting a piperazinyl substituent from the ortho to the para position on a phenyl ring increased activity over 10-fold, highlighting the sensitivity of the molecule's activity to substituent placement. mdpi.com

Similarly, for a series of benzamide and picolinamide (B142947) derivatives designed as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity. nih.gov Para-substituted derivatives showed more potent inhibition and selectivity against acetylcholinesterase compared to meta- or ortho-substituted analogues. nih.gov This demonstrates that even minor positional changes of a functional group can drastically alter the interaction with the target enzyme.

In another example involving aminobutyl-benzamides as ligands for sigma receptors, modifications focused on the amine portion. Replacing methoxy (B1213986) groups on the tetrahydroisoquinoline ring with dioxymethylene rings of varying sizes decreased σ2 affinity by 8- to 12-fold, indicating that specific electronic and steric properties of the substituents are necessary for optimal binding. nih.gov

The table below summarizes representative SAR findings for benzamide analogues, illustrating the impact of substituent modifications.

| Parent Scaffold | Substituent Modification | Position of Modification | Observed Effect on Activity |

| 2-Phenoxybenzamide | N-Boc piperazinyl | Shifted from meta to para | >10-fold increase in antiplasmodial activity mdpi.com |

| Picolinamide | Dimethylamine side chain | Para vs. Meta/Ortho | Para-substitution led to more potent and selective AChE inhibition nih.gov |

| 2-Phenoxybenzamide | 4-fluorophenoxy | Replaced with Hydrogen | Moderate decrease in antiplasmodial activity mdpi.com |

| Aminobutyl-benzamide | Methoxy groups | Replaced with methylenedioxy | 8- to 12-fold decrease in σ2 receptor affinity nih.gov |

These studies collectively underscore that the potency and selectivity of benzamide-based compounds are highly tunable through systematic modification of substituents, affecting their steric, electronic, and hydrophobic properties.

Conformational Requirements for Optimized Target Recognition and Binding

Studies on conformationally flexible aminobutyl-benzamide analogues have revealed that molecular rigidity and geometry are key determinants of binding affinity and selectivity for sigma receptors. nih.gov For instance, constraining the amine portion of the molecule within a five-membered ring congener of the parent compound led to higher σ2 selectivity. nih.gov Conversely, introducing a "twist" in the molecular structure by altering the nitrogen's position within the heterocyclic ring dramatically decreased affinity for both σ1 and σ2 receptors. nih.gov This suggests that a more linear and extended conformation is preferred for optimal interaction with the receptor.

Further research on tetrahydroisoquinolinyl benzamide analogues explored the effect of shortening the alkyl chain linker between two key moieties. nih.gov Such modifications alter the conformational freedom of the molecule, providing valuable SAR data regarding the optimal distance and flexibility required for the ligand to adopt the correct binding pose within the receptor. nih.gov These findings highlight a crucial principle in drug design: the molecular framework must not only possess the correct functional groups but also maintain a specific conformational arrangement to minimize steric clashes and maximize favorable interactions with the target.

Cellular and Biochemical Assay Methodologies (In Vitro Focus)

Target Engagement Assays within Cellular Contexts

Confirming that a compound reaches and binds to its intended target within a living cell is a critical step in drug discovery. Cellular target engagement assays provide this crucial information, assessing both cell permeability and binding affinity in a physiologically relevant environment. youtube.comdigitellinc.com These assays are agnostic to the compound's mechanism of action (e.g., agonist vs. antagonist) and focus solely on the physical interaction. youtube.com Several powerful, label-free techniques are employed for this purpose.

Dynamic Mass Redistribution (DMR) Assays: DMR is a biosensor-based technology that measures the ligand-induced redistribution of cellular matter within the bottom portion of a microplate well. nih.gov When a ligand binds to a membrane receptor, such as a G protein-coupled receptor (GPCR), it initiates a cascade of signaling events that cause changes in cell adhesion, morphology, and mass distribution. These changes are detected in real-time as a shift in the resonant wavelength of light, providing a kinetic and integrated signature of receptor activation. nih.gov DMR assays are particularly useful for studying GPCRs in their native cellular environment, without the need for artificial labels or overexpressed proteins. frontiersin.orgnih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical technique based on the principle of ligand-induced thermal stabilization. nih.gov The binding of a ligand to its target protein generally increases the protein's stability, making it more resistant to heat-induced denaturation. nih.govnih.gov In a typical CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates direct binding and target engagement. nih.gov This method can be coupled with Western blotting for specific protein detection or with mass spectrometry (MS-CETSA) for proteome-wide target deconvolution. researchgate.netsci-hub.se

The table below compares the key features of these two prominent target engagement assays.

| Assay Method | Principle | Key Advantages | Primary Application |

| Dynamic Mass Redistribution (DMR) | Optical biosensor detects ligand-induced changes in cellular mass distribution. nih.gov | Label-free; real-time kinetic data; measures integrated cellular response. frontiersin.org | Characterizing ligand interactions with membrane receptors (especially GPCRs) in native cells. nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein against heat denaturation. nih.gov | Label-free; applicable to intracellular targets; can be used in intact cells and tissues. sci-hub.se | Validating drug-target binding for soluble and membrane proteins in a cellular context. nih.gov |

These advanced cellular assays are indispensable tools for validating hits from biochemical screens and for guiding medicinal chemistry efforts by ensuring that structural modifications translate into improved target engagement within a living system.

Applications of 3 Tetrazol 1 Yl Benzamide in Chemical Biology and Drug Discovery Research

Development of 3-Tetrazol-1-yl-benzamide as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The this compound structure has been successfully utilized to develop such probes, enabling researchers to investigate the roles of previously understudied proteins.

A notable example is the development of derivatives of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide as potent agonists for the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in various diseases, but its precise physiological functions have remained unclear due to a lack of potent and selective molecular tools. Researchers synthesized a series of these benzamide (B126) derivatives and identified compounds that could activate GPR35 with high potency. These potent agonists serve as chemical probes, allowing for the targeted activation of GPR35 in experimental systems. By observing the downstream cellular responses, scientists can gain crucial insights into the receptor's role in signaling pathways related to inflammation and metabolic diseases. The use of these probes is essential for validating GPR35 as a potential therapeutic target. nih.gov

Role as a Scaffold for Novel Lead Compound Identification and Optimization

In drug discovery, a "scaffold" refers to the core chemical structure of a compound that is systematically modified to create a library of related molecules. The this compound core is considered a "privileged scaffold" because it can be decorated with various functional groups to achieve potent and selective interactions with a wide range of biological targets. nih.gov The tetrazole group, in particular, is valued as a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. researchgate.net

The versatility of this scaffold is demonstrated in several drug discovery campaigns:

Xanthine (B1682287) Oxidase (XO) Inhibitors: In the search for new treatments for hyperuricemia, researchers used a structure-based drug design approach starting with an N-phenylisonicotinamide scaffold. By introducing a tetrazole moiety at the 3'-position of the phenyl ring, they created a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives. This modification was designed to form a critical hydrogen bond with the Asn768 residue in the active site of XO. Optimization of this scaffold led to the identification of compound 2s , which exhibited potent XO inhibition with an IC₅₀ value of 0.031 µM, a significant improvement over the initial lead compound. nih.gov

Bcr-Abl Inhibitors: For the treatment of chronic myeloid leukemia (CML), scientists designed and synthesized a series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives to inhibit the Bcr-Abl kinase, including the drug-resistant T315I mutant. While using a triazole instead of a tetrazole, this work highlights the utility of the azole-benzamide scaffold. Through strategies of bioisosteric replacement and conformational constraint, compounds were developed that showed potent inhibition of both the wild-type and mutant Bcr-Abl kinase at nanomolar concentrations. nih.gov

ROR1 Inhibitors: The receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a target in non-small cell lung cancer. Guided by a lead compound, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were designed using a bioisosterism strategy. This work demonstrates how the benzamide core can be integrated into more complex systems to generate potent and selective inhibitors for cancer therapy. frontiersin.org

The process of lead optimization often involves creating a Structure-Activity Relationship (SAR) profile, which details how different chemical modifications affect the compound's biological activity. For the GPR35 agonists, a clear SAR was established, as shown in the table below.

| Compound | Substituent at para-position | EC₅₀ (µM) |

|---|---|---|

| 56 | Methoxyl | 0.059 |

| 52 | Fluoro | 0.45 |

| 48 | Chloro | 0.52 |

| 45 | Methyl | 1.33 |

| 54 | Trifluoromethyl | 3.65 |

This data indicates that an electron-donating methoxy (B1213986) group at the para-position of the benzamide ring is most favorable for agonistic activity at GPR35. nih.gov

Contribution to the Design of Multi-Target Directed Ligands

Complex multifactorial diseases like Alzheimer's disease (AD) and cancer often involve the dysregulation of multiple biological pathways. nih.gov The traditional "one-compound-one-target" approach has often proven insufficient for these conditions. This has led to the development of Multi-Target Directed Ligands (MTDLs)—single chemical entities rationally designed to interact with two or more distinct biological targets simultaneously. nih.govnih.gov

While no specific MTDL based on the exact this compound parent structure is prominently reported, its inherent properties make it an excellent component for MTDL design. The design of MTDLs often involves linking different pharmacophores (the parts of a molecule responsible for its biological activity) together. researchgate.net The this compound structure provides a rigid and chemically stable core. The tetrazole ring can serve as a hydrogen bond acceptor or a metal-chelating group, while the benzamide portion provides a stable linker and sites for further modification. nih.govresearchgate.net For example, a fragment with known activity against one target (e.g., an enzyme) could be attached to the benzamide ring of a tetrazole-containing molecule that targets a different receptor, creating a novel MTDL with a dual mechanism of action. The favorable drug-like properties of the tetrazole moiety, such as metabolic stability, make the scaffold an attractive starting point for such synthetic endeavors. researchgate.net

Utility in Understanding and Elucidating Biological Pathways

By selectively activating or inhibiting a specific protein, small molecules derived from the this compound scaffold allow researchers to map the complex network of interactions that constitute a biological pathway.

The development of potent and selective GPR35 agonists is a prime example. GPR35 activation is known to trigger intracellular signaling through G-proteins like Gαi/o and Gα12/13, as well as through β-arrestin pathways. patsnap.comnih.gov By using a specific agonist, researchers can stimulate the GPR35 pathway and observe the downstream consequences, such as changes in cyclic AMP levels, cell motility, or the expression of inflammatory mediators. patsnap.com This helps to precisely delineate the role of GPR35 in physiological processes like gut motility and immune responses, and in pathological conditions like inflammatory bowel disease. frontiersin.orgnih.gov

Similarly, the use of ROR1 inhibitors helps to clarify the ROR1 signaling pathway in cancer. ROR1 is involved in promoting cell survival and proliferation through pathways such as PI3K/AKT and non-canonical WNT signaling. nih.govgoettingen-research-online.de By inhibiting ROR1 with a specific small molecule, researchers can confirm its role as a critical node in these pathways. For instance, blocking ROR1 in cancer cells can lead to the suppression of anti-apoptotic factors (like Bcl-2) and an increase in pro-apoptotic factors (like caspase-3), providing a clearer understanding of how ROR1 contributes to tumor survival. goettingen-research-online.de This knowledge is crucial for developing effective cancer therapies that target this pathway. nih.gov

Future Directions and Emerging Research Avenues for 3 Tetrazol 1 Yl Benzamide

Exploration of Undiscovered Biological Targets for Tetrazole-Benzamide Scaffolds

The tetrazole-benzamide framework holds considerable promise for interacting with a wide array of biological targets beyond its currently known activities. The tetrazole moiety is a key feature in drugs with antihypertensive, antimicrobial, and anticancer effects, while benzamide (B126) derivatives are known to target receptors for cancer, CNS disorders, and inflammation. nih.govmdpi.comtandfonline.com The exploration of novel biological targets is a key frontier for expanding the therapeutic utility of 3-tetrazol-1-yl-benzamide derivatives.

Researchers are increasingly looking at targets where the specific physicochemical properties of the tetrazole-benzamide scaffold could offer advantages. The tetrazole group's ability to act as a strong hydrogen bond acceptor and its pKa, comparable to carboxylic acids, allows it to interact with active sites in ways that can enhance potency and selectivity. tandfonline.comnih.gov Future research will likely focus on enzyme families and receptor classes that have been underexplored for this particular scaffold.

Potential areas of investigation include:

Epigenetic Targets: Histone deacetylases (HDACs) have been successfully targeted by other benzamide-containing molecules. nih.gov The unique geometry and electronic profile of the this compound structure could lead to novel inhibitors with unique selectivity profiles against specific HDAC isoforms.

Protein-Protein Interactions (PPIs): The disruption of PPIs is a challenging but increasingly important area of drug discovery. The tetrazole-benzamide scaffold can be elaborated to mimic key amino acid residues, potentially disrupting disease-relevant interactions, such as the β-catenin/Tcf interaction in cancer pathways. nih.gov

Kinase Inhibition: While many kinase inhibitors exist, the search for compounds with novel binding modes and improved resistance profiles is ongoing. The triazolopyridine moiety, when attached to a benzamide core, is known for its role in kinase inhibition, suggesting that the this compound scaffold could be adapted to target specific kinases involved in oncology or inflammatory diseases.

Orphan G Protein-Coupled Receptors (GPCRs): Many GPCRs remain "orphan" receptors with unknown endogenous ligands and functions. High-throughput screening of tetrazole-benzamide libraries against these receptors could uncover novel agonists or antagonists, such as those found for GPR35, opening new therapeutic avenues. nih.gov

| Potential Target Class | Specific Examples | Rationale for Exploration |

| Enzymes | PARP-1, Tubulin, Cyclooxygenase (COX-2) | Benzamide and tetrazole derivatives have shown inhibitory activity against these enzymes, suggesting potential for novel anticancer and anti-inflammatory agents. nih.govnih.govnih.gov |

| Receptors | Sigma-1 Receptor (S1R), Dopamine D2/D3 Receptors | Benzamides are known to target CNS receptors; the tetrazole moiety could enhance selectivity and pharmacokinetic properties for neurodegenerative or psychiatric disorders. mdpi.comresearchgate.net |

| Ion Channels | Voltage-gated sodium or calcium channels | Modification of the benzamide structure could lead to potent channel modulators for treating pain or cardiovascular conditions. |

| Metabolic Enzymes | Aldose Reductase, Fructose-1,6-bisphosphatase (FBPase) | Tetrazole derivatives are being investigated as antidiabetic agents, targeting key enzymes in glucose metabolism. nih.gov |

Integration with Advanced High-Throughput Screening Methodologies for Novel Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds. nih.govbmglabtech.com The integration of HTS with the this compound scaffold is crucial for efficiently exploring its chemical space and identifying novel bioactive analogues. This involves the creation of diverse chemical libraries and the development of robust screening assays.

The process begins with the synthesis of a library of this compound analogues, where systematic variations are made to the benzamide and phenyl rings. Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the rapid generation of molecular diversity from simple starting materials, which is essential for building libraries for HTS. nih.govnih.gov

Key aspects of integrating HTS include:

Library Design and Synthesis: Creating focused libraries of compounds around the this compound core. This involves varying substituents on the benzamide ring and the phenyl group attached to the tetrazole to modulate properties like solubility, lipophilicity, and target affinity.

Assay Development: Designing and optimizing biochemical or cell-based assays suitable for an automated, high-throughput format (e.g., 384- or 1536-well plates). bmglabtech.com These assays must be sensitive, reproducible, and relevant to the biological target of interest.

Robotics and Automation: Utilizing robotic liquid handlers, plate readers, and integrated software to manage the screening of tens of thousands of compounds efficiently and minimize human error. youtube.com

Data Analysis: Employing sophisticated data analysis pipelines to process the large datasets generated by HTS, identify statistically significant hits, and eliminate false positives.

| HTS Integration Step | Description | Key Technologies/Methods |

| Compound Library Generation | Synthesis of a diverse set of this compound analogues. | Combinatorial chemistry, parallel synthesis, multicomponent reactions (MCRs). nih.gov |

| Assay Miniaturization | Scaling down assay volumes to conserve reagents and compounds. | Use of 384-, 1536-, and 3456-well microplates. nih.gov |

| Screening Execution | Automated testing of the compound library against a biological target. | Robotic liquid handling systems, microplate readers (e.g., fluorescence, luminescence, absorbance). |

| Hit Identification & Validation | Identifying active compounds ("hits") and confirming their activity through dose-response studies. | Statistical analysis software, secondary screening assays, and initial structure-activity relationship (SAR) analysis. |